molecular formula C13H14N2OS B289445 6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one

6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one

Cat. No. B289445
M. Wt: 246.33 g/mol
InChI Key: CFRKYGGFFATMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazoles and is known to possess several beneficial properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of the microorganisms. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to possess antioxidant properties that protect cells from oxidative damage. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Researchers must take appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research of 6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one. One potential direction is the development of new antibacterial and antifungal agents based on the structure of this compound. Another potential direction is the study of the compound's potential use in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research.

Synthesis Methods

The synthesis of 6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one involves the reaction of 5,7-dihydro-1H-indazol-4-one with thiophene-2-carbaldehyde in the presence of a suitable acid catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use in organic electronics and optoelectronics due to its ability to act as a hole transport material. Additionally, it has been found to possess antioxidant properties that make it useful in the food and cosmetic industries.

properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one

InChI

InChI=1S/C13H14N2OS/c1-13(2)6-8-11(9(16)7-13)12(15-14-8)10-4-3-5-17-10/h3-5H,6-7H2,1-2H3,(H,14,15)

InChI Key

CFRKYGGFFATMNI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C

Origin of Product

United States

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